molecular formula C9H18N2O B1175084 (2R,4S)-1-methyl-4-propylpyrrolidine-2-carboxamide CAS No. 13626-52-3

(2R,4S)-1-methyl-4-propylpyrrolidine-2-carboxamide

Cat. No.: B1175084
CAS No.: 13626-52-3
InChI Key:
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Description

(2R,4S)-1-methyl-4-propylpyrrolidine-2-carboxamide is a chiral compound belonging to the pyrrolidine family Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S)-1-methyl-4-propylpyrrolidine-2-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon as a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, often using alkyl halides under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides with sodium hydride as a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

(2R,4S)-1-methyl-4-propylpyrrolidine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,4S)-1-methyl-4-propylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity. It can inhibit enzyme activity by mimicking the transition state of the enzyme’s natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

(2R,4S)-1-methyl-4-propylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-3-4-7-5-8(9(10)12)11(2)6-7/h7-8H,3-6H2,1-2H3,(H2,10,12)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRUMIVSCDLWCM-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1C[C@@H](N(C1)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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